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Introduction
Polysorbate 20, a non-ionic surfactant, is a widely utilized reagent in various immunoassay

applications, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and

Immunohistochemistry (IHC). Its primary function is to act as a blocking agent, minimizing non-

specific binding of antibodies and other proteins to solid surfaces, thereby enhancing the

signal-to-noise ratio and improving assay sensitivity and specificity. This document provides

detailed application notes, protocols, and comparative data on the use of Polysorbate 20 as a

blocking agent.

Mechanism of Action
Polysorbate 20, commercially known as Tween® 20, is an amphipathic molecule with a

hydrophilic head (polyoxyethylene chains) and a hydrophobic tail (lauric acid). In

immunoassays, the solid phase (e.g., polystyrene microplate wells or nitrocellulose

membranes) possesses hydrophobic regions that can non-specifically adsorb proteins.

Polysorbate 20 molecules orient themselves to cover these hydrophobic sites. The hydrophobic

tails interact with the surface, while the hydrophilic heads create a hydrated layer that repels

the non-specific binding of subsequent protein reagents, such as antibodies. This blocking

action is temporary and can be reversed by washing with aqueous buffers, making it crucial to

include Polysorbate 20 in wash buffers to maintain the blocking effect.[1]
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Key Advantages of Polysorbate 20
Cost-Effective: It is an inexpensive reagent compared to protein-based blockers.[2]

Reduces Background: Effectively minimizes non-specific binding, leading to a lower

background signal.[3]

Improves Signal-to-Noise Ratio: By reducing background, it enhances the clarity of the

specific signal.[4]

Versatile: Can be used in various immunoassay platforms.

Limitations
Temporary Blocker: Its blocking effect can be removed by washing, necessitating its

presence in subsequent buffers.[1]

Not Always Sufficient as a Sole Blocker: For surfaces with high binding capacity or in highly

sensitive assays, it is often used in conjunction with a protein blocker like Bovine Serum

Albumin (BSA) or non-fat dry milk.[1]

Potential for Protein Displacement: In some cases, it may displace weakly bound antigens or

capture antibodies from the solid phase.

Interference with Certain Systems: Can interfere with biotin-streptavidin-based detection

systems if not used cautiously.[4]

Data Presentation: Comparative Performance of
Blocking Agents
While Polysorbate 20 is effective, its performance can vary depending on the assay system.

The following tables summarize quantitative data comparing Polysorbate 20 with other

common blocking agents.
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Blocking
Agent

Concentration
Background
Signal (OD)

Signal-to-
Noise Ratio

Reference

Polysorbate 20 0.05% (v/v) 0.150 10.5
Fictionalized

Data

BSA 1% (w/v) 0.120 15.2
Fictionalized

Data

Non-Fat Dry Milk 5% (w/v) 0.105 18.1
Fictionalized

Data

Casein 1% (w/v) 0.110 17.5
Fictionalized

Data

Table 1: Comparison of Blocking Agents in a Direct ELISA. This table illustrates a

representative comparison of blocking agents in a standard direct ELISA. Lower background

optical density (OD) and a higher signal-to-noise ratio indicate better performance. Data is

fictionalized for illustrative purposes.

Blocking
Agent

Concentration
Relative
Background
Intensity

Specific Signal
Intensity

Reference

Polysorbate 20

(in TBST)
0.1% (v/v) 25% 85%

Fictionalized

Data

BSA (in TBS) 3% (w/v) 15% 90%
Fictionalized

Data

Non-Fat Dry Milk

(in TBS)
5% (w/v) 10% 95%

Fictionalized

Data

Table 2: Performance of Blocking Agents in Western Blotting. This table shows a typical

comparison of blocking agents in a Western blot analysis. Lower relative background intensity

and higher specific signal intensity are desirable. Data is fictionalized for illustrative purposes.
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I. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of Polysorbate 20 as a component of the blocking and wash

buffers in a standard indirect ELISA.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

Polysorbate 20 (Tween® 20)

Bovine Serum Albumin (BSA) or Non-Fat Dry Milk

High-binding 96-well microplate

Antigen for coating

Primary antibody

Enzyme-conjugated secondary antibody

Substrate solution

Protocol:

Antigen Coating:

Dilute the antigen to the desired concentration (e.g., 1-10 µg/mL) in PBS.

Add 100 µL of the diluted antigen to each well of the 96-well plate.

Incubate overnight at 4°C.

Washing:

Prepare Wash Buffer: PBS containing 0.05% (v/v) Polysorbate 20 (PBST).

Aspirate the coating solution from the wells.
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Wash the plate three times with 200 µL of Wash Buffer per well.

Blocking:

Prepare Blocking Buffer: PBS containing 1% (w/v) BSA and 0.05% (v/v) Polysorbate 20.

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature (RT).

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Aspirate the Blocking Buffer and add 100 µL of the diluted primary antibody to each well.

Incubate for 1-2 hours at RT or overnight at 4°C.

Washing:

Wash the plate three times with Wash Buffer as described in step 2.

Secondary Antibody Incubation:

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at RT.

Washing:

Wash the plate five times with Wash Buffer.

Detection:

Add 100 µL of the appropriate substrate solution to each well.

Incubate for 15-30 minutes at RT, protected from light.
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Read Plate:

Stop the reaction if necessary and read the absorbance at the appropriate wavelength

using a microplate reader.

Antigen Coating Blocking Detection

Coat Plate with Antigen Wash (PBST)Incubate Block with BSA/Tween 20 Add Primary AntibodyIncubate Wash (PBST)

Incubate

Add Secondary Antibody Wash (PBST)

Incubate

Add Substrate Read Plate

Develop Color

Click to download full resolution via product page

Caption: ELISA Workflow with Polysorbate 20.

II. Western Blotting
This protocol details the use of Polysorbate 20 in the wash buffer (TBST) for a standard

Western blot procedure.

Materials:

Tris-Buffered Saline (TBS), pH 7.6

Polysorbate 20 (Tween® 20)

Non-Fat Dry Milk or BSA

Nitrocellulose or PVDF membrane with transferred proteins

Primary antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:
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Blocking:

Prepare Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBS.

Immerse the membrane in Blocking Buffer and incubate for 1 hour at RT with gentle

agitation.

Primary Antibody Incubation:

Prepare Wash Buffer (TBST): TBS with 0.1% (v/v) Polysorbate 20.

Briefly rinse the membrane with TBST.

Dilute the primary antibody in Blocking Buffer.

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

Incubate the membrane in the secondary antibody solution for 1 hour at RT with gentle

agitation.

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane in the substrate solution.
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Image the blot using a chemiluminescence detection system.

Blocking Antibody Incubation & Detection

Block Membrane Primary AntibodyIncubate Wash (TBST)

Incubate

Secondary Antibody Wash (TBST)

Incubate

Detection

Click to download full resolution via product page

Caption: Western Blot Workflow using TBST.

III. Immunohistochemistry (IHC)
In IHC, Polysorbate 20 is typically included in the wash buffer to reduce background staining.

Materials:

PBS, pH 7.4

Polysorbate 20 (Tween® 20)

Normal serum (from the same species as the secondary antibody)

Paraffin-embedded tissue sections on slides

Primary antibody

Biotinylated secondary antibody

Streptavidin-HRP

DAB substrate

Protocol:

Deparaffinization and Rehydration:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b15545117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deparaffinize the tissue sections in xylene and rehydrate through a graded series of

ethanol to water.

Antigen Retrieval:

Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.

Blocking Endogenous Peroxidase:

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with PBS.

Blocking Non-Specific Binding:

Prepare Blocking Buffer: PBS containing 5% normal serum and 0.3% Triton X-100 (for

permeabilization).

Incubate sections with Blocking Buffer for 1 hour at RT.

Primary Antibody Incubation:

Dilute the primary antibody in an antibody diluent solution (e.g., PBS with 1% BSA).

Incubate the sections with the primary antibody overnight at 4°C.

Washing:

Prepare Wash Buffer: PBS with 0.05% (v/v) Polysorbate 20.

Wash the slides three times for 5 minutes each with Wash Buffer.

Secondary Antibody Incubation:

Incubate with biotinylated secondary antibody for 30-60 minutes at RT.

Washing:
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Wash the slides three times for 5 minutes each with Wash Buffer.

Detection:

Incubate with Streptavidin-HRP for 30 minutes at RT.

Wash with Wash Buffer.

Apply DAB substrate and monitor for color development.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount

with a coverslip.
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Caption: IHC Detection Principle.

Conclusion
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Polysorbate 20 is an invaluable tool in the immunoassay toolkit. While it may not always be the

most potent standalone blocking agent, its inclusion in wash buffers and in combination with

protein-based blockers significantly enhances assay performance by reducing non-specific

binding and improving the signal-to-noise ratio. Proper optimization of its concentration is

crucial to achieve the best results in any given immunoassay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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